molecular formula C7H8ClNO3 B1487277 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride CAS No. 2137823-83-5

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No. B1487277
CAS RN: 2137823-83-5
M. Wt: 189.59 g/mol
InChI Key: XEOWZRYEJVSKQK-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-2-carboxylic acid, also known as 6-Hydroxypicolinic acid, is a derivative of picolinic acid . It exhibits enol-keto tautomerism and has potential complexing ability via N,O-chelation or N,O,O-chelation .

Scientific Research Applications

Synthesis of Metal Complexes

This compound serves as a pincer ligand for the synthesis of various metal complexes. These complexes have been characterized by spectral and thermal analyses, IR, and NMR spectra, among other methods. They have potential applications in catalysis and materials science due to their unique structural and electronic properties .

Thermal Analysis

The thermal behavior of the metal complexes derived from this ligand can be studied to determine their stability and decomposition patterns. This information is crucial for applications that require thermal resistance, such as high-performance materials .

Magnetic and Conductance Measurements

The magnetic moment and molar conductance of the metal complexes can be measured to understand their electronic structure and conductivity. This is particularly relevant for the development of magnetic materials and sensors .

Organic Synthesis

Carboxylic acids, including derivatives of 6-(Hydroxymethyl)pyridine-2-carboxylic acid, play a vital role in organic synthesis. They can be used to obtain small molecules, macromolecules, and synthetic or natural polymers, which are foundational in pharmaceuticals and chemical manufacturing .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This modification is essential for creating functional nanomaterials with applications in electronics, medicine, and energy storage .

Polymer Chemistry

As monomers or additives, carboxylic acids contribute to the synthesis and modification of polymers. This has implications for creating new materials with specific mechanical, thermal, or chemical properties .

Intramolecular Proton Transfer Studies

The tautomeric forms of compounds like 6-Hydroxypyridine-2-carboxylic acid, which is structurally similar, can be studied for intramolecular proton transfer. This research has implications for understanding chemical reactivity and designing better catalysts .

Preparation of Ruthenium Complexes

This compound may be used in the preparation of ruthenium (II) complexes. Such complexes are of interest in the field of homogeneous catalysis, which is pivotal for industrial chemical processes .

Safety and Hazards

6-(Hydroxymethyl)pyridine-2-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOWZRYEJVSKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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